molecular formula C7H7F3N2 B156670 (5-(Trifluoromethyl)pyridin-2-yl)methanamine CAS No. 164341-39-3

(5-(Trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B156670
CAS No.: 164341-39-3
M. Wt: 176.14 g/mol
InChI Key: HVQOLQUEKRHKKJ-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyridin-2-yl)methanamine, also known as 5-TFMP, is a commonly used organic compound in scientific research. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. This compound has become increasingly important in the development of new drugs and treatments for various diseases.

Scientific Research Applications

Catalysis and Organic Synthesis

(5-(Trifluoromethyl)pyridin-2-yl)methanamine derivatives have been employed in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which undergo C–H bond activation. These palladacycles have been characterized and evaluated for their catalytic applications, particularly in reactions where the palladacycle remains in the Pd(II) state, demonstrating good activity and selectivity (Roffe et al., 2016).

Schiff Base Chemistry and Anticonvulsant Potential

Schiff bases of 3-aminomethyl pyridine, which are structurally related to this compound, have been synthesized and screened for anticonvulsant activity. These compounds have demonstrated promising results in various models, indicating their potential in therapeutic applications (Pandey & Srivastava, 2011).

Nanocatalyst Development

A novel approach involving the synthesis of immobilized copper (triazole-5-yl)methanamine complexes onto MCM-41 has been developed. This nanocatalyst was utilized for the synthesis of pyridine-containing pseudopeptides, showing good-to-excellent yields. The catalyst could be recovered and reused without significant loss of activity, highlighting its potential in sustainable chemical processes (Akbarikalani et al., 2020).

Anticancer Activity of Schiff Base Complexes

Palladium(II) and Platinum(II) complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine derivatives, have been synthesized and characterized. These complexes demonstrated significant anticancer activity against various human cancerous and noncancerous cell lines. Their interaction with DNA and mechanism of action suggest their potential as therapeutic agents (Mbugua et al., 2020).

Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives

Efficient synthesis methods for novel imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine have been developed. These methods offer good yields and the structures of the products have been confirmed, indicating the compound's utility in the development of new chemical entities (Mihorianu et al., 2010).

Safety and Hazards

The safety information for “(5-(Trifluoromethyl)pyridin-2-yl)methanamine” indicates that it’s important to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQOLQUEKRHKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396536
Record name (5-(trifluoromethyl)pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164341-39-3
Record name 5-(Trifluoromethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164341-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-(trifluoromethyl)pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(trifluoromethyl)pyridin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a nitrogen flushed solution of 2-cyano-5-(trifluoromethyl)pyridine (Description 1; 8.0 g, 46.5 mmol) in a mixture of ethanol (100 ml) and ammonium hydroxide (25 ml) was added a spatula end of Raney Nickel and the resulting mixture hydrogenated at 50 psi overnight. The catalyst was removed by filtration and the filtrate was evaporated to dryness. The residue was purified by column chromatography on silica eluting with a gradient rising from 2% MeOH in dichloromethane+0.5% NH4OH to 5% MeOH in dichloromethane+0.5% NH4OH to give the title compound (2.5 g, 30%) as a yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Trifluoromethyl)pyridin-2-yl)methanamine
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(5-(Trifluoromethyl)pyridin-2-yl)methanamine
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(5-(Trifluoromethyl)pyridin-2-yl)methanamine
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(5-(Trifluoromethyl)pyridin-2-yl)methanamine
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(5-(Trifluoromethyl)pyridin-2-yl)methanamine
Reactant of Route 6
(5-(Trifluoromethyl)pyridin-2-yl)methanamine

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